molecular formula C17H28N4O2 B1412453 tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate CAS No. 1355175-07-3

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B1412453
CAS No.: 1355175-07-3
M. Wt: 320.4 g/mol
InChI Key: XGKVIKDZOHCZKC-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a methyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution with Piperazine: The pyridine core is then functionalized with a piperazine moiety. This can be achieved through nucleophilic substitution reactions where the piperazine displaces a leaving group on the pyridine ring.

    Introduction of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Amines or alcohols derived from the pyridine ring or carbamate group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer and infectious diseases. This compound could be explored for its efficacy and safety in preclinical studies.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification can lead to the discovery of novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to therapeutic effects. The compound may bind to specific receptors, modulating their activity and leading to downstream effects that result in the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylaMino)pyridin-3-yl)piperazine-1-carboxylate
  • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide

Uniqueness

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl carbamate group provides stability, while the piperazine moiety offers potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13-14(12-18-16(22)23-17(2,3)4)6-7-15(19-13)21-10-8-20(5)9-11-21/h6-7H,8-12H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKVIKDZOHCZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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